Mexaform

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

8056-07-3 |

|---|---|

Molecular Formula |

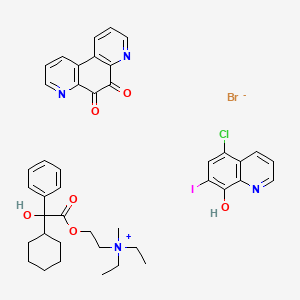

C42H45BrClIN4O6 |

Molecular Weight |

944.1 g/mol |

IUPAC Name |

5-chloro-7-iodoquinolin-8-ol;2-(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxyethyl-diethyl-methylazanium;4,7-phenanthroline-5,6-dione;bromide |

InChI |

InChI=1S/C21H34NO3.C12H6N2O2.C9H5ClINO.BrH/c1-4-22(3,5-2)16-17-25-20(23)21(24,18-12-8-6-9-13-18)19-14-10-7-11-15-19;15-11-9-7(3-1-5-13-9)8-4-2-6-14-10(8)12(11)16;10-6-4-7(11)9(13)8-5(6)2-1-3-12-8;/h6,8-9,12-13,19,24H,4-5,7,10-11,14-17H2,1-3H3;1-6H;1-4,13H;1H/q+1;;;/p-1 |

InChI Key |

SVZLGDBIEMFAJR-UHFFFAOYSA-M |

SMILES |

CC[N+](C)(CC)CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.C1=CC2=C(C(=O)C(=O)C3=C2C=CC=N3)N=C1.C1=CC2=C(C(=C(C=C2Cl)I)O)N=C1.[Br-] |

Canonical SMILES |

CC[N+](C)(CC)CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.C1=CC2=C(C(=O)C(=O)C3=C2C=CC=N3)N=C1.C1=CC2=C(C(=C(C=C2Cl)I)O)N=C1.[Br-] |

Synonyms |

Mexaform |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Composition and Analysis of Mexaform

Foreword: This document provides a detailed technical overview of the chemical composition, pharmacological mechanisms, and analytical methodologies pertaining to the pharmaceutical formulation historically known as Mexaform. This compound was a combination drug indicated for the treatment of various forms of diarrhea and enteritis. It has been discontinued in many countries due to safety concerns, primarily linked to the neurotoxicity of its active ingredient, clioquinol.[1] This guide is intended for researchers, scientists, and professionals in drug development interested in the scientific profile of this multi-component pharmaceutical product.

Chemical Composition

This compound was a fixed-dose combination product comprising three distinct active pharmaceutical ingredients (APIs), each contributing to the overall therapeutic effect. The formulation was designed to provide broad-spectrum antimicrobial, antiprotozoal, and antispasmodic activity.

Active Pharmaceutical Ingredients (APIs)

The core of the this compound formulation consisted of an antimicrobial/antiprotozoal agent, a specific amoebicide, and a smooth muscle relaxant. The physicochemical properties of these components are summarized below.

| Component | Chemical Name | Chemical Class | Therapeutic Function | Chemical Formula | Molar Mass ( g/mol ) | CAS Number |

| Clioquinol | 5-Chloro-7-iodo-8-quinolinol | Halogenated Hydroxyquinoline | Antifungal, Antiprotozoal, Antibacterial | C₉H₅ClINO | 305.50 | 130-26-7 |

| Phanquone | 4,7-Phenanthroline-5,6-dione | Orthoquinone | Amoebicide, Antiprotozoal[2] | C₁₂H₆N₂O₂ | 210.19 | 84-12-8 |

| Oxyphenonium Bromide | 2-[(2-Cyclohexyl-2-hydroxy-2-phenylacetyl)oxy]-N,N-diethyl-N-methylethanaminium bromide | Quaternary Ammonium Anticholinergic | Antispasmodic, Antimuscarinic[3] | C₂₁H₃₄BrNO₃ | 428.40 | 50-10-2 |

Inactive Ingredients (Excipients)

Pharmacology and Mechanisms of Action

The therapeutic efficacy of this compound was derived from the synergistic or complementary actions of its three active components.

Clioquinol: Metal Ion Chelation and Antimicrobial Action

Clioquinol's primary mechanism of action is its function as a potent metal chelator, with a high affinity for divalent metal ions such as zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe²⁺).[4][5] These ions are essential cofactors for a wide range of microbial enzymes. By sequestering these metal ions, clioquinol disrupts critical metabolic pathways, inhibiting pathogen growth and replication.[6] Additionally, some evidence suggests that clioquinol can interfere with microbial DNA synthesis, further contributing to its antimicrobial effects.[6][7]

Phanquone: Oxidative Stress Induction

Phanquone, an orthoquinone derivative of 4,7-phenanthroline, exerts its antiprotozoal effects primarily through redox cycling.[8] Within the target parasite, phanquone can be reduced to a semiquinone radical. This radical species readily reacts with molecular oxygen to regenerate the parent quinone, producing a superoxide anion radical (O₂⁻) in the process. This cycle generates a continuous flux of reactive oxygen species (ROS), leading to overwhelming oxidative stress, damage to cellular components (lipids, proteins, DNA), and ultimately, parasite death.[9][10]

Oxyphenonium Bromide: Muscarinic Receptor Antagonism

Oxyphenonium bromide is a synthetic anticholinergic agent that functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[3][11][12] In the gastrointestinal tract, the neurotransmitter acetylcholine binds to mAChRs on smooth muscle cells to stimulate contraction (peristalsis) and on glandular cells to promote secretion.[13] By competitively blocking acetylcholine from binding to these receptors, oxyphenonium bromide inhibits these parasympathetic actions, resulting in smooth muscle relaxation and a reduction in gastric and intestinal secretions.[3][11] This alleviates the cramping and hypermotility associated with diarrhea.

Analytical Methodologies

The quality control and quantitative analysis of a multi-component formulation like this compound require robust analytical protocols capable of separating and quantifying each active ingredient from the tablet matrix and any potential degradation products. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach for such an analysis.

Analytical Workflow

A typical analytical workflow for the quality control assay of this compound tablets involves sample preparation, chromatographic separation, detection, and data analysis.

Experimental Protocol: Sample Preparation

-

Homogenization: Weigh and finely powder a representative number of this compound tablets (e.g., 20 tablets) to create a homogenous sample.

-

Extraction: Accurately weigh a portion of the powder equivalent to the average tablet weight and transfer it to a volumetric flask.

-

Dissolution: Add a suitable diluent (e.g., methanol or an acetonitrile/water mixture) to approximately 70% of the flask volume.

-

Sonication: Sonicate the flask for 15-20 minutes to ensure complete dissolution and extraction of the APIs.

-

Dilution: Allow the solution to cool to room temperature, then dilute to the final volume with the diluent and mix thoroughly.

-

Clarification: Centrifuge a portion of the solution to pelletize insoluble excipients.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial for analysis.

Experimental Protocol: HPLC Method

The following is a proposed stability-indicating reversed-phase HPLC (RP-HPLC) method for the simultaneous determination of Clioquinol, Phanquone, and Oxyphenonium Bromide. This method is synthesized from established analytical techniques for the individual components and would require formal validation.[14][15][16][17][18]

| Parameter | Specification |

| Instrument | HPLC system with a quaternary pump, autosampler, column oven, and Photodiode Array (PDA) or dual-wavelength UV detector. |

| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size. |

| Mobile Phase A | 25 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with phosphoric acid. |

| Mobile Phase B | Acetonitrile. |

| Elution Mode | Gradient Elution. |

| Gradient Program | Time 0 min: 20% B; Time 15 min: 70% B; Time 20 min: 70% B; Time 22 min: 20% B; Time 25 min: 20% B. |

| Flow Rate | 1.0 mL/min. |

| Column Temperature | 30 °C. |

| Injection Volume | 10 µL. |

| Detection Wavelengths | 222 nm for Oxyphenonium Bromide and 254 nm for Clioquinol and Phanquone (monitored simultaneously). |

| Standard Preparation | Prepare individual stock solutions of certified reference standards in the diluent. Create working standards and a calibration curve covering the expected concentration range. |

| Quantification | Calculate the concentration of each API in the sample preparation by comparing its peak area to the linear regression equation derived from the calibration curve. |

References

- 1. reference.md [reference.md]

- 2. 4,7-Phenanthroline-5,6-dione | C12H6N2O2 | CID 6764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is Oxyphenonium Bromide used for? [synapse.patsnap.com]

- 4. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is Clioquinol used for? [synapse.patsnap.com]

- 7. What is the mechanism of Clioquinol? [synapse.patsnap.com]

- 8. Phanquinone - Wikipedia [en.wikipedia.org]

- 9. Buy Phanquinone | 84-12-8 | >98% [smolecule.com]

- 10. Mechanism of Action and Implication of Naphthoquinone as Potent Anti-trypanosomal Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Oxyphenonium Bromide? [synapse.patsnap.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Oxyphenonium Bromide: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. turkjps.org [turkjps.org]

- 17. Rapid method for the simultaneous analysis of hydrocortisone and clioquinol in topical preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Double-Edged Sword: A Technical Guide to the Historical Clinical Use of Mexaform (Clioquinol) in Gastroenterology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the historical clinical application of Mexaform, a drug containing clioquinol, in the field of gastroenterology. Once a widely used treatment for intestinal infections, its journey from a seemingly effective therapeutic to a cause of a devastating neurological epidemic offers critical lessons in pharmacology, toxicology, and drug regulation. This document delves into its clinical use, quantitative data on its application and adverse effects, and the underlying mechanisms of action.

Introduction: The Rise and Fall of an Anti-Infective

This compound, a brand name for a formulation containing clioquinol (iodochlorhydroxyquin), was introduced by Ciba-Geigy in 1934.[1] Initially marketed for the treatment of amoebic dysentery, its use expanded over the following decades to encompass a wide range of gastrointestinal disturbances.[1][2] The drug was promoted as a safe and effective antimicrobial agent, even for pediatric use, with claims of no permanent adverse side effects.[1] However, the widespread and often indiscriminate use of this compound, particularly in Japan, led to a tragic iatrogenic disaster in the 1970s: the outbreak of Subacute Myelo-Optic Neuropathy (SMON).[1][3] This devastating neurological disease, characterized by paralysis, blindness, and even death, was eventually linked to clioquinol intoxication, leading to its withdrawal from the market in many countries.[4][5]

Quantitative Data on Clinical Use and Adverse Events

The following tables summarize the available quantitative data regarding the clinical use of this compound (clioquinol) and the incidence of its most severe adverse effect, SMON.

Table 1: Historical Dosage of Clioquinol in Gastroenterology

| Indication | Dosage Regimen | Duration | Reference |

| Amoebic Dysentery | 250 mg three times daily | 10 days | [2] |

| Traveler's Diarrhea (Prophylaxis) | Not specified in detail, but used | Not specified | [5] |

| General Abdominal Troubles | No limitation as to dosage or length of treatment was initially advised | Unspecified | [1] |

| Dientamoeba fragilis infection | Recommended as first-choice treatment in a Dutch guideline | Not specified | [6] |

Table 2: Epidemiological Data of Subacute Myelo-Optic Neuropathy (SMON) in Japan

| Parameter | Value | Reference |

| Estimated Number of Cases | 10,000 - 30,000 | [5] |

| Fatal Cases | Nearly 5% | [7] |

| Average Cumulative Dose in SMON patients | 136 g | [8] |

| Onset of SMON after first taking clioquinol (modal interval) | Approximately 3 weeks | [9] |

| Onset of SMON after first taking clioquinol (>100 days) | 4% of patients | [9] |

It is important to note that while a correlation between high cumulative doses of clioquinol and SMON was observed, some studies have questioned a simple dose-response relationship, suggesting other factors might be involved.[9]

Experimental Protocols

Detailed experimental protocols from the historical clinical trials of this compound are scarce in publicly available literature. However, based on descriptions of similar antiamoebic drug trials from that era, a typical protocol for a clinical trial of clioquinol in amoebic dysentery can be reconstructed.

Reconstructed Clinical Trial Protocol for Clioquinol in Amoebic Dysentery

-

Objective: To evaluate the efficacy and safety of clioquinol for the treatment of acute amoebic dysentery.

-

Study Design: A randomized, controlled clinical trial.

-

Participants: Patients with a confirmed diagnosis of amoebic dysentery, based on clinical symptoms (e.g., diarrhea with blood and mucus) and microscopic identification of Entamoeba histolytica trophozoites or cysts in stool samples.

-

Intervention:

-

Treatment Group: Oral administration of clioquinol (e.g., 250 mg three times daily for 10 days).

-

Control Group: Placebo or a standard-of-care treatment at the time (e.g., another antiamoebic drug).

-

-

Outcome Measures:

-

Primary Efficacy Endpoint: Clinical cure, defined as the resolution of diarrheal symptoms.

-

Secondary Efficacy Endpoint: Parasitological cure, defined as the absence of E. histolytica in stool samples at the end of treatment and at a follow-up visit (e.g., 2-4 weeks post-treatment).

-

Safety Endpoint: Incidence and severity of adverse events, monitored through clinical observation and patient reporting.

-

-

Statistical Analysis: Comparison of cure rates and adverse event frequencies between the treatment and control groups using appropriate statistical tests.

One documented clinical trial compared a single dose of secnidazole with a 5-day course of tetracycline and clioquinol for the treatment of acute intestinal amoebiasis, indicating that combination therapies were also investigated.[10]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Clioquinol's Action and Neurotoxicity

The primary mechanism of action of clioquinol is its ability to chelate metal ions, particularly zinc, copper, and iron.[1][4] This metal chelation has downstream effects that contribute to both its antimicrobial activity and its neurotoxicity.

Caption: Mechanism of Clioquinol Action and Neurotoxicity.

Clioquinol's chelation of essential metal ions disrupts microbial metabolic pathways, leading to its antimicrobial effect.[11] However, this same mechanism in the host can inhibit essential metalloenzymes, leading to cellular dysfunction. Furthermore, clioquinol can act as a metal ionophore, transporting metal ions across cell membranes and disrupting intracellular metal homeostasis.[12] This can lead to mitochondrial dysfunction and an increase in oxidative stress, which are believed to be key contributors to the neurotoxicity observed in SMON.[4][8]

Experimental Workflow for the Diagnosis of Drug-Induced Neuropathy (e.g., SMON)

The diagnosis of a drug-induced neuropathy like SMON involves a systematic process of clinical evaluation, exclusion of other causes, and establishing a temporal relationship with drug exposure.

Caption: Diagnostic Workflow for Drug-Induced Neuropathy.

This workflow highlights the critical steps in diagnosing a condition like SMON, starting from the initial clinical presentation to the final management plan. A thorough drug history is paramount, followed by a comprehensive neurological examination and appropriate diagnostic tests to rule out other potential causes. The definitive diagnosis often relies on the temporal association between drug intake and the onset of symptoms, coupled with the exclusion of other etiologies.

Conclusion

The history of this compound (clioquinol) in gastroenterology serves as a stark reminder of the potential for severe, unforeseen adverse drug reactions. While initially perceived as a valuable therapeutic for intestinal infections, its widespread use unveiled a devastating neurotoxic potential, culminating in the SMON tragedy. This case underscores the importance of rigorous post-marketing surveillance, a thorough understanding of a drug's mechanism of action, and the consideration of pharmacogenomic factors that may predispose certain populations to toxicity. For researchers and drug development professionals, the story of clioquinol remains a critical case study in the complexities of drug safety and the ethical responsibilities inherent in pharmaceutical development.

References

- 1. The metal chelating and chaperoning effects of clioquinol: insights from yeast studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The history of entamoebiasis | Parasitology | Cambridge Core [cambridge.org]

- 3. Clioquinol: to harm or heal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiamoebic drugs for treating amoebic colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Network Pharmacology Approach for the Identification of Common Mechanisms of Drug‐Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The oxidative neurotoxicity of clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clioquinol inhibits dopamine-β-hydroxylase secretion and noradrenaline synthesis by affecting the redox status of ATOX1 and copper transport in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | NQO1 protects against clioquinol toxicity [frontiersin.org]

- 12. researchgate.net [researchgate.net]

Unraveling the Molecular Mechanisms of Mexaform: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mexaform is a combination drug historically used for the treatment of intestinal infections, particularly amoebic dysentery. Its therapeutic efficacy stems from the synergistic action of its three active ingredients: clioquinol, phanquone, and oxyphenonium bromide. Each component possesses a distinct mechanism of action, targeting different aspects of the pathogenic process, from direct antimicrobial effects to the management of gastrointestinal symptoms. This technical guide provides an in-depth exploration of the molecular mechanisms of each active ingredient, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Clioquinol: The Metal-Chelating Antimicrobial

Clioquinol (5-chloro-7-iodo-8-quinolinol) is a halogenated hydroxyquinoline with a broad spectrum of antimicrobial activity, including against protozoa like Entamoeba histolytica, fungi, and some bacteria.[1] Its primary mechanism of action is intrinsically linked to its ability to chelate metal ions, which has both therapeutic and toxicological implications.

Mechanism of Action

The antimicrobial effects of clioquinol are largely attributed to its role as a metal ionophore and chelator, primarily for copper (Cu²⁺) and zinc (Zn²⁺). This interaction disrupts essential microbial enzymatic processes that are dependent on these metal cofactors. By binding to and transporting these metal ions, clioquinol can lead to an intracellular accumulation or depletion of these ions, thereby interfering with cellular homeostasis.

Furthermore, clioquinol has been suggested to interfere with microbial DNA synthesis. It is believed that the clioquinol-metal complexes can intercalate into DNA strands, obstructing replication and transcription and ultimately leading to microbial cell death.

The neurotoxicity associated with clioquinol, which led to restrictions on its use, is also linked to its metal-chelating properties. It is thought that clioquinol can disrupt the normal homeostasis of metal ions in the central nervous system, leading to oxidative stress and neuronal damage.

Quantitative Data

The antimicrobial potency of clioquinol has been quantified against various microorganisms, primarily through the determination of Minimum Inhibitory Concentrations (MICs).

| Microorganism | Drug | IC50/MIC | Reference |

| Entamoeba histolytica | Clioquinol (in combination) | Not explicitly stated | [2] |

| Candida species | Clioquinol | 0.031–0.5 µg/mL | [3] |

| Aspergillus fumigatus | Clioquinol | 6 mg/L | [3] |

| Various Fungi | Clioquinol | 71-85% growth inhibition | [3] |

Experimental Protocols

1.3.1. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Candida species) is prepared in a suitable broth medium (e.g., RPMI-1640). The final inoculum concentration is typically adjusted to 5 x 10² to 2.5 x 10³ CFU/mL.

-

Drug Dilution Series: A serial two-fold dilution of clioquinol is prepared in a 96-well microtiter plate using the same broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (microorganism without the drug) and a negative control well (broth only) are included.

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

Reading of Results: The MIC is determined as the lowest concentration of clioquinol at which there is no visible growth of the microorganism.

1.3.2. Assessment of DNA Synthesis Inhibition

This protocol outlines a general method to assess the effect of a compound on microbial DNA synthesis.

-

Cell Culture: The target microorganism is cultured in a suitable liquid medium.

-

Radiolabeling: A radiolabeled DNA precursor, such as [³H]-thymidine, is added to the culture medium.

-

Drug Exposure: The culture is treated with varying concentrations of clioquinol. A control group without the drug is also maintained.

-

Incubation: The cultures are incubated to allow for DNA synthesis and incorporation of the radiolabel.

-

DNA Precipitation and Scintillation Counting: The cells are harvested, and the DNA is precipitated using an acid solution (e.g., trichloroacetic acid). The amount of incorporated radioactivity is then measured using a scintillation counter. A reduction in radioactivity in the drug-treated samples compared to the control indicates inhibition of DNA synthesis.

Visualizations

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. In vitro sensitivity of Entamoeba histolytica to furazolidone and iodochlorhydroxyquin, separate and combined - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sensitivity of protein and RNA synthesis to antiamoebic drugs in axenic Entamoeba histolytica (NIH-200) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Clioquinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clioquinol (5-chloro-7-iodo-8-quinolinol) is a halogenated hydroxyquinoline that was historically used as a topical and oral antimicrobial agent. Its broad spectrum of activity encompassed protozoa, bacteria, and fungi. One of its notable formulations was in the combination drug Mexaform, which was prescribed for various gastrointestinal infections. This compound contained clioquinol along with other active ingredients, including phanquinone and oxyphenonium bromide, and was used in the treatment of non-specific enteritis.[1][2][3] However, the oral use of clioquinol was largely discontinued in the 1970s due to its association with severe neurotoxicity, specifically Subacute Myelo-Optic Neuropathy (SMON), a debilitating neurological disorder that was particularly prevalent in Japan.[4][5]

Despite its history of neurotoxicity, there has been a renewed interest in clioquinol and its derivatives for new therapeutic applications. This resurgence is driven by its unique mechanism of action as a metal chelator and its potential to modulate various signaling pathways implicated in neurodegenerative diseases like Alzheimer's and Parkinson's, as well as in cancer.[4][6] This technical guide provides an in-depth overview of the pharmacological profile of clioquinol, with a focus on its core mechanisms, quantitative pharmacological data, and the experimental methodologies used to elucidate its effects.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacokinetics and pharmacodynamics of clioquinol. It is important to note that comprehensive human pharmacokinetic data, particularly regarding plasma protein binding, volume of distribution, and clearance, is limited in publicly available literature.

Table 1: Pharmacokinetic Parameters of Clioquinol

| Parameter | Value | Species | Comments | Source |

| Half-life (t½) | 11-14 hours | Human | Following single oral doses. | [4][7] |

| ~2 hours | Hamster | Apparent elimination half-life after oral or intraperitoneal administration. | [4][8] | |

| Bioavailability | ~12% | Hamster | Compared to intraperitoneal dosing. | [4][7] |

| Time to Peak Plasma Concentration (Tmax) | 30 minutes | Hamster | After oral administration. | [8] |

| Metabolism | Extensively metabolized to glucuronate and sulfate conjugates. | Rodents (rats, mice, rabbits, hamsters) | Metabolite concentrations are higher than free clioquinol. | [4][7] |

| Much less metabolized to conjugates. | Humans, Monkeys, Dogs | Concentrations of free clioquinol are higher than metabolites. | [4][7] | |

| Excretion | <1% unchanged in urine. ~95% as glucuronate and ~3% as sulfate conjugates. | Human | [4] | |

| Plasma Protein Binding | Data not available | Human | A related 8-hydroxyquinoline compound, CLBQ14, is highly protein-bound (>91%).[9] | |

| Volume of Distribution | Data not available | Human | Quinolones generally have a large volume of distribution, suggesting intracellular penetration.[10] | |

| Clearance | Data not available | Human |

Table 2: In Vitro Activity of Clioquinol

| Assay | Organism/Cell Line | Result | Comments | Source |

| Minimum Inhibitory Concentration (MIC) | Candida albicans | Inhibition rate of biofilm formation increased from 22.9% at 1 µg/mL to 51.7% at 64 µg/mL after 4 hours. | [11] | |

| Neurotoxicity | Murine cortical cultures | 1-3 µM for 24 hours resulted in the death of approximately 40% of neurons. |

Core Mechanisms of Action

Clioquinol's pharmacological effects are multifaceted, stemming from its ability to chelate metal ions and modulate various intracellular signaling pathways.

Metal Chelation

Clioquinol is a potent chelator of divalent metal ions, particularly zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe²⁺).[4][7] This property is central to both its therapeutic and toxic effects.

-

Antimicrobial Activity: By sequestering essential metal ions, clioquinol disrupts microbial enzymatic processes that are dependent on these cofactors, leading to the inhibition of growth and proliferation.[11]

-

Neurodegenerative Diseases: In the context of Alzheimer's disease, clioquinol's ability to chelate zinc and copper can dissolve amyloid-beta (Aβ) plaques, which are pathologically enriched with these metals.[4] It is considered a "metal protein attenuating compound" that can redistribute these metal ions.[4]

-

Neurotoxicity: The chelation of metal ions is also implicated in clioquinol's neurotoxicity. The formation of a clioquinol-zinc chelate has been suggested as a potential cause of SMON, possibly by acting as a mitochondrial toxin.[4]

Modulation of Signaling Pathways

Clioquinol has been shown to influence several key signaling pathways involved in cell survival, proliferation, and degradation processes.

-

Proteasome Inhibition: Clioquinol can inhibit the 20S proteasome through both copper-dependent and independent mechanisms.[4][6] By acting as a copper ionophore, it can transport copper to the proteasome, disrupting its function and leading to the accumulation of misfolded proteins and subsequent cell death.[6][12] This mechanism contributes to its anticancer activity.[6]

-

VEGFR2 Degradation: In endothelial cells, clioquinol can directly bind to the ATP-binding site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This interaction promotes the degradation of VEGFR2 through both the proteasome and lysosome pathways, leading to the downregulation of the downstream ERK signaling pathway and inhibition of angiogenesis.[13]

-

mTOR Signaling and Autophagy: Clioquinol can induce pro-death autophagy in cancer cells by disrupting the mTOR signaling pathway.[14] It downregulates the expression and activity of mTOR, leading to the inhibition of its downstream effectors, P70S6K and 4E-BP1, which are key regulators of autophagy.[14] In astrocytes and neurons, clioquinol's activity as a zinc ionophore can increase intracellular zinc levels, which in turn induces autophagy and facilitates the clearance of aggregated proteins.[15] However, in some contexts, clioquinol has been shown to impair the autophagy-lysosome pathway, leading to the accumulation of autophagic vacuoles and cell death.[16]

-

MAPK Pathway: Clioquinol can influence the Mitogen-Activated Protein Kinase (MAPK) pathway. It has been shown to upregulate matrix metalloproteases (MMPs), which can lead to the activation of the Epidermal Growth Factor Receptor (EGFR) and the subsequent activation of the MAPK cascade.[4]

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the study of clioquinol's pharmacological profile.

Assessment of Neurotoxicity in Vitro (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

-

Protocol Outline:

-

Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y neuroblastoma cells or primary cortical neurons) in a 96-well plate and allow them to adhere.

-

Treatment: Expose the cells to various concentrations of clioquinol for a defined period (e.g., 24 hours). Include a vehicle control.

-

MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

-

Evaluation of Metal Chelation (Spectrophotometric Assay)

The ability of clioquinol to chelate metal ions can be assessed using a spectrophotometric method with a metal indicator dye.

-

Principle: A colored complex is formed between a metal ion (e.g., Fe²⁺) and an indicator dye (e.g., ferrozine). When a chelating agent like clioquinol is added, it competes with the dye for the metal ion, leading to a decrease in the absorbance of the metal-dye complex.

-

Protocol Outline:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a buffer, a solution of the metal ion (e.g., FeCl₂), and the indicator dye (e.g., ferrozine).

-

Sample Addition: Add different concentrations of clioquinol to the reaction mixture. A known chelator like EDTA can be used as a positive control.

-

Incubation: Allow the reaction to proceed for a specific time at room temperature.

-

Absorbance Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for the metal-dye complex (e.g., 562 nm for the Fe²⁺-ferrozine complex).

-

Data Analysis: Calculate the percentage of metal chelation by comparing the absorbance of the samples with that of a control without the chelating agent.

-

Determination of Minimum Inhibitory Concentration (MIC) (Broth Microdilution Method)

The broth microdilution method is a standard laboratory technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth after a defined incubation period.

-

Protocol Outline:

-

Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of clioquinol in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Candida albicans) to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Add a standardized volume of the microbial suspension to each well of the microtiter plate. Include a growth control well (no drug) and a sterility control well (no microbes).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours).

-

MIC Determination: Visually inspect the plate for turbidity. The MIC is the lowest concentration of clioquinol in a well that shows no visible growth.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key signaling pathways affected by clioquinol and a general experimental workflow for its in vitro assessment.

References

- 1. Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method [mdpi.com]

- 2. EGFR-independent activation of p38 MAPK and EGFR-dependent activation of ERK1/2 are required for ROS-induced renal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacylibrary.com [pharmacylibrary.com]

- 4. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 6. Clioquinol - a novel copper-dependent and independent proteasome inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dovepress.com [dovepress.com]

- 10. Pharmacokinetic disposition of quinolones in human body fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antibiotic Guide: choices for common infections - 2023 [bpac.org.nz]

- 12. researchgate.net [researchgate.net]

- 13. Clioquinol inhibits angiogenesis by promoting VEGFR2 degradation and synergizes with AKT inhibition to suppress triple-negative breast cancer vascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Clioquinol induces pro-death autophagy in leukemia and myeloma cells by disrupting the mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Clioquinol induces autophagy in cultured astrocytes and neurons by acting as a zinc ionophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Clioquinol kills astrocyte-derived KT-5 cells by the impairment of the autophagy-lysosome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Phanquone as an Antiprotozoal Agent in Mexaform: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phanquone, a 4,7-phenanthroline-5,6-dione, is a key component of the pharmaceutical preparation Mexaform, historically used in the management of intestinal protozoal infections. This technical guide provides a comprehensive overview of the antiprotozoal activity of phanquone, with a primary focus on its role against Entamoeba histolytica. While specific quantitative efficacy data for phanquone remains limited in publicly available literature, existing studies point towards a mechanism of action centered on the disruption of fundamental cellular processes, including RNA and protein synthesis. This guide synthesizes the available preclinical data, proposes a detailed mechanism of action based on its quinone structure, and provides hypothetical experimental protocols for the further investigation of its antiprotozoal effects.

Introduction

Protozoal infections, such as amoebiasis caused by Entamoeba histolytica and giardiasis caused by Giardia lamblia, continue to pose a significant global health burden, particularly in regions with inadequate sanitation. The combination drug this compound, which includes phanquone, has been utilized in the treatment of such infections. Phanquone, chemically known as 4,7-phenanthroline-5,6-dione, belongs to the class of quinones, a group of compounds recognized for their broad biological activities, including antiprotozoal effects. Understanding the specific contribution and mechanism of action of phanquone is crucial for evaluating its therapeutic potential and for the development of novel antiprotozoal agents.

Antiprotozoal Activity and Mechanism of Action

Inhibition of Macromolecular Synthesis

The primary evidence for the antiprotozoal action of phanquone comes from studies on Entamoeba histolytica. Research has demonstrated that phanquone interferes with the fundamental processes of RNA and protein synthesis. Specifically, it has been shown to inhibit the incorporation of radiolabeled precursors, (¹⁴C)-8-adenine and (¹⁴C)1-DL-valine, into the trichloroacetic acid (TCA) insoluble fractions of E. histolytica, which are indicative of RNA and protein synthesis, respectively[1]. Notably, RNA synthesis appeared to be more sensitive to the effects of the drug[1].

Electron microscopy studies have further revealed the morphological consequences of phanquone treatment on E. histolytica, demonstrating progressive vacuolization and a significant dissolution of ribosomal helices. Interestingly, the nucleus and plasma membrane remained largely unaffected even at high concentrations, suggesting a targeted effect on the machinery of protein synthesis[1].

Proposed Mechanism: Redox Cycling and Oxidative Stress

As a quinone derivative, a plausible mechanism for phanquone's antiprotozoal activity involves redox cycling. Quinones are known to undergo one- or two-electron reduction to form semiquinone radicals or hydroquinones, respectively. These reduced forms can then be re-oxidized by molecular oxygen, generating reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide. This futile cycle of reduction and oxidation can lead to a state of significant oxidative stress within the protozoal cell.

Protozoan parasites, particularly anaerobic or microaerophilic organisms like Entamoeba histolytica and Giardia lamblia, often have limited enzymatic defenses against oxidative stress compared to their mammalian hosts. An accumulation of ROS can damage vital cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death. While direct evidence for phanquone-induced redox cycling in protozoa is not available, this mechanism is well-documented for other quinone-based antiprotozoal agents.

Figure 1: Proposed mechanism of phanquone-induced oxidative stress in protozoa.

Quantitative Data

Table 1: Comparative In Vitro Activity of Antiprotozoal Agents against Entamoeba histolytica

| Compound | IC₅₀ (µM) | Reference |

| Metronidazole | 1.8 - 13.2 | [2][3] |

| Tinidazole | 10.2 - 12.4 | [2] |

| Chloroquine | 15.5 - 26.3 | [2] |

| Emetine | 29.9 - 31.2 | [2] |

| Pancratistatin | 14 | [4] |

| 7-ethoxy-4-[4-methylphenyl] sulfonyl-3-oxido-2, 1, 3-benzoxadiazol-3-ium | 20.7 | [4] |

Table 2: Comparative In Vitro Activity of Antiprotozoal Agents against Giardia lamblia

| Compound | IC₅₀ (µM) | Reference |

| Metronidazole | ~2.0 | [5] |

| Tinidazole | ≤ 0.5 | [6] |

| Furazolidone | Most active non-imidazole | [6] |

| Pyrvinium pamoate | ~12 | [5] |

Experimental Protocols

The following are detailed hypothetical protocols for assessing the impact of phanquone on macromolecular synthesis in Entamoeba histolytica, based on established methodologies.

Protocol for Radiolabeled Adenine Incorporation Assay (RNA Synthesis)

Objective: To quantify the effect of phanquone on RNA synthesis in E. histolytica trophozoites by measuring the incorporation of a radiolabeled RNA precursor.

Materials:

-

Axenically cultured E. histolytica trophozoites (e.g., HM-1:IMSS strain) in late logarithmic growth phase.

-

TYI-S-33 medium.

-

Phanquone stock solution (in DMSO).

-

[³H]-Adenine.

-

Trichloroacetic acid (TCA), 10% and 5% solutions.

-

Ethanol (95% and 70%).

-

Scintillation fluid.

-

Glass fiber filters.

-

Liquid scintillation counter.

Methodology:

-

Harvest E. histolytica trophozoites and adjust the cell density to 1 x 10⁵ cells/mL in fresh TYI-S-33 medium.

-

Dispense 1 mL of the cell suspension into sterile culture tubes.

-

Add varying concentrations of phanquone (e.g., 0.1, 1, 10, 50, 100 µM) to the tubes. Include a vehicle control (DMSO) and a positive control (e.g., actinomycin D).

-

Pre-incubate the cultures at 37°C for 1 hour.

-

Add [³H]-Adenine to a final concentration of 2 µCi/mL to each tube.

-

Incubate the cultures at 37°C for 4 hours.

-

Terminate the incubation by placing the tubes on ice and adding 1 mL of cold 10% TCA.

-

Maintain on ice for 30 minutes to precipitate macromolecules.

-

Collect the precipitate by vacuum filtration through glass fiber filters.

-

Wash the filters three times with 5 mL of cold 5% TCA, followed by one wash with 5 mL of cold 70% ethanol.

-

Dry the filters under a heat lamp.

-

Place each filter in a scintillation vial, add 5 mL of scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the percentage of inhibition of [³H]-Adenine incorporation for each phanquone concentration relative to the vehicle control.

Figure 2: Experimental workflow for the radiolabeled adenine incorporation assay.

Protocol for Radiolabeled Valine Incorporation Assay (Protein Synthesis)

Objective: To quantify the effect of phanquone on protein synthesis in E. histolytica trophozoites by measuring the incorporation of a radiolabeled amino acid.

Materials:

-

Same as in Protocol 4.1, with the substitution of [¹⁴C]-Valine for [³H]-Adenine.

Methodology:

-

Follow steps 1-4 as described in Protocol 4.1.

-

Add [¹⁴C]-Valine to a final concentration of 1 µCi/mL to each tube.

-

Incubate the cultures at 37°C for 4 hours.

-

Follow steps 7-13 as described in Protocol 4.1 to terminate the reaction, precipitate and wash the macromolecules, and quantify the incorporated radioactivity.

-

Calculate the percentage of inhibition of [¹⁴C]-Valine incorporation for each phanquone concentration relative to the vehicle control.

Clinical Context: Phanquone in this compound

This compound is a combination drug that has been used for the treatment of amoebiasis. In addition to phanquone (also referred to as Entobex in some literature), it contains clioquinol (an oxyquinoline derivative) and oxyphenonium bromide (an anticholinergic agent). A clinical study in children with amoebiasis treated with either phanquone alone or with this compound reported that a significant number of patients relapsed after an initial clearance of amoebae from the stool[7]. This suggests that while these formulations may have some activity, they may not be sufficient to achieve a complete parasitological cure in all cases[7]. The presence of multiple active compounds in this compound makes it difficult to ascertain the specific contribution of phanquone to the overall clinical efficacy.

Conclusion

Phanquone exhibits in vitro antiprotozoal activity against Entamoeba histolytica, primarily through the inhibition of RNA and protein synthesis. Its chemical structure as a phenanthroline-quinone suggests a plausible mechanism of action involving the induction of oxidative stress via redox cycling, a mechanism that warrants further investigation. While specific quantitative data on its potency against key intestinal protozoa are lacking, the available information provides a solid foundation for future research. The detailed experimental protocols provided herein offer a framework for the systematic evaluation of phanquone and related compounds. A deeper understanding of the molecular targets and signaling pathways affected by phanquone could pave the way for the development of novel and more effective antiprotozoal therapies.

Figure 3: Logical relationship in the structure-activity of quinone-based antiprotozoals.

References

- 1. 1,4-Naphthoquinones: From Oxidative Damage to Cellular and Inter-Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phcogrev.com [phcogrev.com]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Testing of Potential Entamoeba histolytica Pyruvate Phosphate Dikinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro activity of pyrvinium pamoate against Entamoeba histolytica and Giardia intestinalis using radiolabelled thymidine incorporation and an SYBR Green I-based fluorescence assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro susceptibilities of 25 Giardia lamblia isolates of human origin to six commonly used antiprotozoal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dihydrolipoamide-mediated redox cycling of quinones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Anticholinergic Effects of Oxyphenonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyphenonium bromide is a synthetic quaternary ammonium compound that functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). This antagonism of the parasympathetic nervous system leads to a reduction in smooth muscle contractility, decreased glandular secretions, and other anticholinergic effects. This technical guide provides a comprehensive overview of the anticholinergic properties of oxyphenonium bromide, including its mechanism of action, receptor binding affinity, and functional effects. Detailed experimental protocols for assessing its anticholinergic activity and diagrams of the relevant signaling pathways are also presented to support further research and drug development efforts.

Introduction

Oxyphenonium bromide is an antimuscarinic agent historically used in the treatment of gastrointestinal disorders such as peptic ulcers and irritable bowel syndrome (IBS).[1] Its therapeutic effects are derived from its ability to block the action of the neurotransmitter acetylcholine at muscarinic receptors, thereby reducing gastrointestinal motility and acid secretion.[2] As a quaternary ammonium compound, its structure confers low lipid solubility, limiting its ability to cross the blood-brain barrier and thus minimizing central nervous system side effects. This guide delves into the core anticholinergic pharmacology of oxyphenonium bromide.

Mechanism of Action

Oxyphenonium bromide exerts its effects by competitively inhibiting the binding of acetylcholine to muscarinic receptors. These G protein-coupled receptors (GPCRs) are classified into five subtypes (M1-M5), which are differentially expressed throughout the body and couple to distinct signaling pathways.

-

M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins.[3][4] Antagonism of these receptors by oxyphenonium bromide blocks the activation of phospholipase C (PLC), which in turn prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][5] This cascade ultimately inhibits the release of intracellular calcium and the activation of protein kinase C (PKC), leading to the relaxation of smooth muscle and a reduction in glandular secretions.[5][6]

-

M2 and M4 Receptors: These subtypes are coupled to Gi/o proteins.[7] Blockade of these receptors by oxyphenonium bromide prevents the inhibition of adenylyl cyclase, thereby affecting cellular levels of cyclic adenosine monophosphate (cAMP).[6] In tissues like the heart, M2 receptor antagonism can lead to an increase in heart rate.

Quantitative Data: Receptor Binding and Functional Potency

| Receptor Subtype | Ligand | Parameter | Value | Tissue/System | Reference |

| Muscarinic (unspecified) | Oxyphenonium bromide | Antagonist | - | mAChR | [8] |

Note: The table above is a template. Specific Ki and pA2 values for oxyphenonium bromide across all M1-M5 receptor subtypes are not consistently reported in the readily available literature. Further targeted experimental studies are required to populate this table comprehensively.

Signaling Pathways and Experimental Workflows

Signaling Pathways of Muscarinic Receptor Antagonism

The following diagrams illustrate the canonical signaling pathways affected by the antagonistic action of oxyphenonium bromide at Gq/11- and Gi/o-coupled muscarinic receptors.

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines a typical workflow for a competitive radioligand binding assay to determine the affinity (Ki) of oxyphenonium bromide for a specific muscarinic receptor subtype.

Detailed Experimental Protocols

Protocol for Competitive Radioligand Binding Assay

This protocol is a general guideline for determining the binding affinity of oxyphenonium bromide for muscarinic receptors using a radiolabeled antagonist such as [³H]-N-methylscopolamine ([³H]-NMS).

Materials:

-

Cell membranes expressing the human muscarinic receptor subtype of interest.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

-

Unlabeled ligand: Oxyphenonium bromide.

-

Non-specific binding control: Atropine (at a high concentration, e.g., 1 µM).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

-

Filtration apparatus.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.[9]

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of oxyphenonium bromide.

-

Incubation:

-

To each well, add a fixed volume of the membrane preparation.

-

Add the assay buffer.

-

For non-specific binding wells, add a high concentration of atropine.

-

Add serial dilutions of oxyphenonium bromide to the competition wells.

-

Add a fixed concentration of [³H]-NMS to all wells (typically at a concentration close to its Kd).

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[9]

-

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[9]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the oxyphenonium bromide concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of oxyphenonium bromide that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

-

Protocol for In Vitro Organ Bath Experiment (Guinea Pig Ileum)

This protocol describes a functional assay to determine the potency (pA₂) of oxyphenonium bromide as a competitive antagonist of carbachol-induced contractions in isolated guinea pig ileum.

Materials:

-

Guinea pig ileum.

-

Krebs-Henseleit solution (or similar physiological salt solution).

-

Carbogen gas (95% O₂ / 5% CO₂).

-

Agonist: Carbachol.

-

Antagonist: Oxyphenonium bromide.

-

Organ bath system with force-displacement transducers.

-

Data acquisition system.

Procedure:

-

Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the terminal ileum. Clean the lumen and cut the ileum into segments of approximately 2-3 cm.[11]

-

Mounting: Mount each ileum segment in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen. Attach one end of the tissue to a fixed hook and the other to a force-displacement transducer. Apply a resting tension of approximately 0.5-1 g and allow the tissue to equilibrate for at least 30-60 minutes, with regular washes.[12][13]

-

Control Response: Obtain a cumulative concentration-response curve for the agonist, carbachol. Add increasing concentrations of carbachol to the organ bath and record the contractile response until a maximal response is achieved. Wash the tissue extensively to return to baseline.

-

Antagonist Incubation: Add a known concentration of oxyphenonium bromide to the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 30 minutes) to ensure equilibrium.

-

Agonist Response in the Presence of Antagonist: In the continued presence of oxyphenonium bromide, repeat the cumulative concentration-response curve for carbachol.

-

Schild Analysis:

-

Repeat steps 4 and 5 with at least two other concentrations of oxyphenonium bromide.

-

For each concentration of the antagonist, calculate the dose ratio (DR), which is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist alone.

-

Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of oxyphenonium bromide on the x-axis.

-

The x-intercept of the Schild plot provides the pA₂ value, which is a measure of the antagonist's potency. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.[14]

-

Conclusion

Oxyphenonium bromide is a classic anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors. Its pharmacological effects are a direct consequence of its ability to block parasympathetic signaling. This guide has provided an in-depth overview of its mechanism of action, a framework for its quantitative characterization, and detailed experimental protocols for its evaluation. The provided diagrams and methodologies serve as a valuable resource for researchers and drug development professionals investigating the anticholinergic properties of oxyphenonium bromide and related compounds. Further research is warranted to fully elucidate its binding profile across all muscarinic receptor subtypes.

References

- 1. What is Oxyphenonium Bromide used for? [synapse.patsnap.com]

- 2. Oxyphenonium | C21H34NO3+ | CID 5749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 5. Gq Signaling with respect to Muscarinic Receptorspdf | PDF [slideshare.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 11. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on Mexaform and Intestinal Microflora: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mexaform, a combination drug historically used for the treatment of intestinal infections and diarrhea, comprises three active ingredients: Clioquinol (an antimicrobial agent), Phanquone (a quinone-based antimicrobial), and Oxyphenonium Bromide (an anticholinergic agent). This technical guide provides a comprehensive overview of the initial and available studies concerning the effects of this compound and its individual components on the intestinal microflora. Due to the historical context of this compound's primary use, detailed clinical studies employing modern microbiome analysis techniques on the combined formulation in humans are scarce. This guide, therefore, synthesizes findings from studies on its individual components, including quantitative data from animal models and in-vitro antimicrobial assays, to infer the potential impact of this compound on the gut microbiome. Detailed experimental protocols from key studies are provided, and the mechanisms of action are visualized through signaling pathway and workflow diagrams.

Introduction: The Components of this compound and their Mechanisms of Action

This compound's therapeutic effect is derived from the synergistic and individual actions of its three components, each targeting different aspects of gastrointestinal distress.

-

Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline): An antimicrobial agent with a broad spectrum of activity against various pathogens. Its mechanism of action is believed to involve the chelation of metal ions, which are essential for the function of microbial enzymes. This disruption of enzymatic processes can have a bactericidal or bacteriostatic effect.[1]

-

Phanquone (4,7-phenanthroline-5,6-quinone): A quinone derivative with established antibacterial properties. Its mode of action is thought to involve the inhibition of bacterial metabolic activities, including oxygen consumption and dehydrogenase activities.[2]

-

Oxyphenonium Bromide: A quaternary ammonium anticholinergic agent. It acts as a muscarinic acetylcholine receptor antagonist, reducing smooth muscle spasms and gastrointestinal motility.[3] This can indirectly influence the gut microbiota by altering the intestinal transit time, which is a key factor in shaping the microbial composition. Slower transit can be associated with small intestinal bacterial overgrowth (SIBO).[4][5][6]

Diagram: Proposed Mechanisms of Action on Gut Microflora

Caption: Proposed mechanisms of this compound's components on intestinal microflora.

Quantitative Data on the Effects of this compound Components on Intestinal Microflora

Direct quantitative data from human clinical trials on the effect of the complete this compound formulation on the intestinal microflora are not available in the reviewed literature. However, a study on the impact of Clioquinol on the fecal microbiome of horses provides significant quantitative insights.

Table 1: Effect of Clioquinol on Equine Fecal Microbiome Richness

| Treatment Group | Duration | Change in Microbial Richness | Key Observations | Reference |

| Clioquinol (10g, daily) | 7 days | 90% decrease | Compensatory expansion of facultative anaerobes (Streptococcaceae, Enterococcaceae, and Enterobacteriaceae). | [7][8][9][10] |

Table 2: In-Vitro Antimicrobial Activity of Phanquone and Related Naphthoquinones against Select Bacterial Genera

| Compound | Bacterial Species | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Phanquone | Escherichia coli | - | - | [2] |

| Phanquone | Staphylococcus aureus | - | - | [2] |

| Naphthoquinone Analog | Staphylococcus aureus (MRSA) | 1.56 - 25 | - | [11] |

| Naphthoquinone Analog | Gram-positive bacteria | 1.56 - 25 | - | [11] |

| Lawsone methyl ether (Naphthoquinone) | Anaerobic bacteria | 125 | - | [12] |

| Lawsone methyl ether (Naphthoquinone) | Facultative anaerobic bacteria | 31.2 - 62.5 | - | [12] |

Note: Specific MIC/MBC values for Phanquone against key gut anaerobes like Bacteroides and Clostridium were not found in the initial searches. The table includes data on related naphthoquinones to provide a general indication of their antimicrobial potential.

Experimental Protocols

This section details the methodologies used in key studies investigating the effects of this compound's components.

Protocol for 16S rRNA Gene Sequencing of Equine Fecal Microbiome (Adapted from Millares et al., 2024)

This protocol outlines the key steps for analyzing the impact of Clioquinol on the gut microbiota of horses.[7][8][9][10]

-

Animal Subjects and Treatment:

-

Eight healthy adult horses were administered 10g of Clioquinol orally, once daily for 7 days.

-

-

Sample Collection:

-

Fecal samples were collected daily for 7 days before, during, and after the treatment period. A follow-up sample was collected 3 months later.

-

-

DNA Extraction:

-

DNA was extracted from the fecal samples using a standardized commercial kit.

-

-

16S rRNA Gene Amplification and Sequencing:

-

The V4 hypervariable region of the 16S rRNA gene was amplified using specific primers.

-

The amplified DNA was sequenced using an Illumina sequencing platform.

-

-

Bioinformatic and Statistical Analysis:

-

The sequencing data was processed using QIIME2 software.

-

Statistical analyses, including ANOVA and PERMANOVA, were performed to determine changes in microbial richness and composition.

-

Diagram: Experimental Workflow for 16S rRNA Sequencing

Caption: Workflow for analyzing gut microbiome changes using 16S rRNA sequencing.

Protocol for In-Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This generalized protocol is based on standard methods for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

-

Bacterial Strains:

-

Pure cultures of relevant gut bacteria (e.g., Bacteroides fragilis, Clostridium difficile, Escherichia coli, Lactobacillus spp.) are grown in appropriate anaerobic or aerobic conditions.

-

-

Preparation of Antimicrobial Agent:

-

A stock solution of the test compound (e.g., Phanquone) is prepared and serially diluted in a 96-well microtiter plate.

-

-

Inoculation:

-

Each well is inoculated with a standardized suspension of the test bacterium.

-

-

Incubation:

-

The microtiter plate is incubated under conditions suitable for the growth of the test organism (e.g., 37°C in an anaerobic chamber).

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.

-

Discussion and Future Directions

The available evidence suggests that this compound likely exerts a significant impact on the intestinal microflora. The broad-spectrum antimicrobial activity of Clioquinol and Phanquone can be expected to reduce the overall diversity and abundance of the gut microbiota. The study on horses demonstrated a drastic 90% reduction in microbial richness following Clioquinol administration.[7][8][9][10] The anticholinergic effects of Oxyphenonium Bromide, by decreasing gut motility, could further alter the microbial landscape, potentially creating an environment conducive to the overgrowth of certain bacterial species.

A significant gap in the current knowledge is the lack of human studies on the combined this compound product using modern microbiome analysis techniques. Future research should focus on:

-

In-vitro fermentation models: Utilizing complex human gut microbiota models to study the effects of this compound and its individual components on microbial composition and metabolic function.[13][14][15]

-

Modern analysis of historical samples: If any archived samples from previous studies are available, re-analysis using 16S rRNA or shotgun metagenomic sequencing could provide invaluable data.

-

Clinical studies with low-dose, short-term administration: Carefully designed clinical trials in healthy volunteers could elucidate the precise effects of this compound on the human gut microbiome.

Conclusion

While direct evidence from initial human clinical trials is limited, the analysis of this compound's individual components strongly indicates a potent effect on the intestinal microflora. The antimicrobial actions of Clioquinol and Phanquone likely lead to a significant reduction in microbial diversity, while the anticholinergic properties of Oxyphenonium Bromide can indirectly shape the microbial community by altering gut motility. The quantitative data from the equine study on Clioquinol and in-vitro data on quinone compounds provide a foundational understanding of these effects. Further research employing modern methodologies is crucial to fully characterize the impact of this historical combination drug on the human gut ecosystem.

References

- 1. WO2009140215A2 - Method for treating drug-resistant bacterial and other infections with clioquinol, phanquinone, and related compounds - Google Patents [patents.google.com]

- 2. Studies on the antibacterial activity of phanquone: effect on metabolic activities of Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Integrated 16S rRNA Gene Sequencing and Metabolomics Analysis to Investigate the Important Role of Osthole on Gut Microbiota and Serum Metabolites in Neuropathic Pain Mice [frontiersin.org]

- 4. Small Intestinal Bacterial Overgrowth and Irritable Bowel Syndrome: A Bridge between Functional Organic Dichotomy [gutnliver.org]

- 5. aboutgimotility.org [aboutgimotility.org]

- 6. frontiersin.org [frontiersin.org]

- 7. [this compound treatment of patients with chronic enterocolitis complicated by intestinal dysbacteriosis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of orally administered clioquinol on the fecal microbiome of horses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. madbarn.com [madbarn.com]

- 10. Effects of orally administered clioquinol on the fecal microbiome of horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial activity of novel furanonaphthoquinone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparison of antimicrobial activities of naphthoquinones from Impatiens balsamina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Application of in vitro gut fermentation models to food components: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of an in vitro Model of Human Gut Microbiota for Screening the Reciprocal Interactions With Antibiotics, Drugs, and Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro human gut microbiota fermentation models: opportunities, challenges, and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of Mexaform Against Entamoeba histolytica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mexaform, a combination drug historically used for intestinal infections, contains clioquinol and phanquinone as its principal active amoebicidal components. This document provides a technical overview of the available scientific information regarding the in vitro activity of this compound and its constituents against Entamoeba histolytica, the causative agent of amoebiasis. Due to the limited availability of recent, specific quantitative data for this compound, this guide synthesizes information on the known mechanisms of its individual components and outlines established experimental protocols for the in vitro assessment of anti-amoebic compounds. This serves as a framework for researchers aiming to evaluate similar compounds or reinvestigate the efficacy of this compound's active ingredients.

Data on Anti-Amoebic Activity

One study on phanquinone described its qualitative effects, noting that concentrations as high as 200 µg/mL did not have a significant effect on the nucleus and plasma membrane of E. histolytica, but did induce progressive vacuolization and dissolution of ribosomal helices.[1] Research on clioquinol has primarily focused on its broad antimicrobial properties, with one study evaluating it in combination with furazolidone, though specific quantitative data for clioquinol alone was not provided.[2]

For the purpose of comparison, the following table includes IC50 values for commonly used amoebicidal drugs against E. histolytica, as reported in the literature.

| Compound | Entamoeba histolytica Strain | IC50 (µM) | Reference |

| Metronidazole | Reference Strain (HM1:IMSS) | 9.5 | [3][4][5] |

| Metronidazole | Clinical Isolates | 13.2 | [3][4][5] |

| Tinidazole | Reference Strain (HM1:IMSS) | 10.2 | [3][4][5] |

| Tinidazole | Clinical Isolates | 12.4 | [3][4][5] |

| Chloroquine | Reference Strain (HM1:IMSS) | 15.5 | [3][4][5] |

| Chloroquine | Clinical Isolates | 26.3 | [3][4][5] |

| Emetine | Reference Strain (HM1:IMSS) | 29.9 | [3][4][5] |

| Emetine | Clinical Isolates | 31.2 | [3][4][5] |

| This compound | Not Available | Not Available | |

| Clioquinol | Not Available | Not Available | |

| Phanquinone | Not Available | Not Available |

Proposed Mechanisms of Action

The amoebicidal activity of this compound can be attributed to the combined effects of its active components, clioquinol and phanquinone.

Clioquinol: This 8-hydroxyquinoline derivative is known to act as a metal chelator. Its antimicrobial effect is believed to stem from its ability to bind and sequester essential metal ions like zinc, copper, and iron. This disruption of metal ion homeostasis can inhibit the function of various metalloenzymes that are crucial for the parasite's survival and metabolic processes.

Phanquinone: As a phenanthroline derivative, phanquinone has been shown to interfere with nucleic acid and protein synthesis in E. histolytica.[1] Electron microscopy studies have revealed that it causes progressive vacuolization and the dissolution of ribosomal helices within the amoebic trophozoites.[1] This suggests that phanquinone's primary mode of action is the disruption of ribosomal function, thereby halting protein production and leading to cell death.

Experimental Protocols

The following sections detail a generalized methodology for assessing the in vitro activity of a compound like this compound against Entamoeba histolytica, based on established protocols.

Cultivation of Entamoeba histolytica Trophozoites

-

Strain: The reference strain HM-1:IMSS is commonly used for drug susceptibility testing.

-

Medium: Trophozoites are typically cultured axenically in TYI-S-33 medium supplemented with 10-15% heat-inactivated adult bovine serum, 1% Diamond's vitamin-tween 80 solution, and antibiotics (e.g., penicillin and streptomycin) to prevent bacterial contamination.

-

Culture Conditions: Cultures are maintained at 37°C in borosilicate glass or plastic culture tubes.

-

Subculturing: Trophozoites are subcultured every 48-72 hours, prior to reaching confluency, to ensure they are in the logarithmic phase of growth for experiments.

In Vitro Drug Susceptibility Assay

A common method for determining the IC50 of a drug is the Nitroblue Tetrazolium (NBT) reduction assay, which measures cell viability.

-

Preparation of Trophozoites:

-

Harvest trophozoites from a 24-48 hour old culture by chilling the culture tubes on ice to detach the cells.

-

Centrifuge the cell suspension and wash the pellet with fresh, pre-warmed TYI-S-33 medium.

-

Determine the cell density and viability using a hemocytometer and trypan blue exclusion.

-

Adjust the cell suspension to a final concentration of 1 x 10^5 to 3 x 10^5 trophozoites/mL in fresh medium.[3][4]

-

-

Preparation of Drug Dilutions:

-

Prepare a stock solution of the test compound (e.g., this compound, clioquinol, phanquinone) in a suitable solvent like DMSO.

-

Perform serial two-fold dilutions of the stock solution in fresh culture medium to achieve the desired final concentrations for the assay. A positive control (e.g., metronidazole) and a negative control (medium with DMSO) should be prepared in parallel.

-

-

Assay Procedure:

-

Dispense the diluted drug solutions into the wells of a 96-well microtiter plate.

-

Add the prepared trophozoite suspension to each well.

-

Include wells with trophozoites and medium containing the highest concentration of DMSO used as a negative control.

-

Incubate the plate under anaerobic or microaerophilic conditions at 37°C for 48 hours.

-

-

Measurement of Cell Viability (NBT Reduction Method):

-

After incubation, carefully remove the medium from the wells.

-

Wash the cells with pre-warmed Hank's Balanced Salt Solution (HBSS).

-

Add a solution of NBT in HBSS to each well and incubate at 37°C.

-

After incubation, wash the cells and add a solubilizing agent (e.g., DMSO or 2M HCl) to dissolve the formazan product.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of inhibition is calculated relative to the negative control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.

-

Conclusion

While this compound has been used historically in the treatment of amoebiasis, there is a notable lack of recent, publicly available in vitro quantitative data to precisely define its amoebicidal potency. The known mechanisms of its active components, clioquinol and phanquinone, suggest a dual-pronged attack on the parasite by disrupting essential metal-dependent enzymatic functions and inhibiting protein synthesis. The experimental protocols outlined in this guide provide a robust framework for future research aimed at quantifying the in vitro efficacy of this compound or its individual components against Entamoeba histolytica. Such studies would be invaluable for drug development professionals and researchers seeking to understand the potential of these and similar compounds as anti-amoebic agents.

References

- 1. Biochemical and ultrastructural studies induced by phanquone on Entamoeba histolytica NIH-200 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro sensitivity of Entamoeba histolytica to furazolidone and iodochlorhydroxyquin, separate and combined - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Toxicological Deep Dive into the Components of Mexaform

For Researchers, Scientists, and Drug Development Professionals